molecular formula C11H12N2O2 B11900090 2-Ethyl-3-methylquinoxaline-5,8-diol CAS No. 500562-90-3

2-Ethyl-3-methylquinoxaline-5,8-diol

Cat. No.: B11900090
CAS No.: 500562-90-3
M. Wt: 204.22 g/mol
InChI Key: FLWRSLKVPNXQCG-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylquinoxaline-5,8-diol is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. The compound’s structure consists of a quinoxaline core with ethyl and methyl substituents at the 2 and 3 positions, respectively, and hydroxyl groups at the 5 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylquinoxaline-5,8-diol typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2-nitroaniline with vicinal diols via a transfer hydrogenative condensation process . This reaction can be catalyzed by various agents, including ruthenium and iron catalysts .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using renewable reactants and environmentally benign catalysts, are often employed .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylquinoxaline-5,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different substituted quinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives with potential pharmacological activities .

Scientific Research Applications

2-Ethyl-3-methylquinoxaline-5,8-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylquinoxaline-5,8-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-3-methylquinoxaline-5,8-diol is unique due to its specific substituents and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .

Properties

CAS No.

500562-90-3

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-3-methylquinoxaline-5,8-diol

InChI

InChI=1S/C11H12N2O2/c1-3-7-6(2)12-10-8(14)4-5-9(15)11(10)13-7/h4-5,14-15H,3H2,1-2H3

InChI Key

FLWRSLKVPNXQCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC(=C2N=C1C)O)O

Origin of Product

United States

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